molecular formula C26H23N3O3S2 B2431867 2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899754-74-6

2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2431867
CAS No.: 899754-74-6
M. Wt: 489.61
InChI Key: UPZJSIBRRIHRKT-UHFFFAOYSA-N
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Description

2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a thiophene ring, a benzofuro[3,2-d]pyrimidine core, and an acetamide group.

Scientific Research Applications

2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the thiophene ring and the acetamide group. Key reagents include thiophene-2-carboxaldehyde, isopropylamine, and acetic anhydride. Reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, alcohols, and substituted acetamides. These products can be further utilized in various applications, including drug development and material science .

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Pathways involved include the inhibition of kinases and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of a benzofuro[3,2-d]pyrimidine core and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-16(2)17-9-11-18(12-10-17)27-22(30)15-34-26-28-23-20-7-3-4-8-21(20)32-24(23)25(31)29(26)14-19-6-5-13-33-19/h3-13,16H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZJSIBRRIHRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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